6-methyl-4-((1-(2-(naphthalen-1-yl)acetyl)piperidin-4-yl)oxy)-2H-pyran-2-one
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Overview
Description
“6-methyl-4-((1-(2-(naphthalen-1-yl)acetyl)piperidin-4-yl)oxy)-2H-pyran-2-one” is a complex organic compound that features a pyranone core structure with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “6-methyl-4-((1-(2-(naphthalen-1-yl)acetyl)piperidin-4-yl)oxy)-2H-pyran-2-one” typically involves multi-step organic reactions. The key steps may include:
Formation of the pyranone core: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the naphthalen-1-yl group: This step may involve Friedel-Crafts acylation or other suitable methods to introduce the naphthalene moiety.
Introduction of the piperidin-4-yl group: This can be done through nucleophilic substitution or other relevant reactions.
Final modifications: Additional steps to introduce the methyl group and other functional groups as needed.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling up the reactions: Using larger quantities of reagents and optimizing reaction conditions.
Purification processes: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
“6-methyl-4-((1-(2-(naphthalen-1-yl)acetyl)piperidin-4-yl)oxy)-2H-pyran-2-one” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to modify the compound.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Various catalysts may be used to facilitate specific reactions, including transition metal catalysts.
Major Products Formed
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or as a tool for studying biological pathways.
Medicine
In medicinal chemistry, “6-methyl-4-((1-(2-(naphthalen-1-yl)acetyl)piperidin-4-yl)oxy)-2H-pyran-2-one” may be investigated for its potential therapeutic effects. It could be a candidate for drug development targeting specific diseases or conditions.
Industry
In industry, this compound may find applications in the development of new materials or as a specialty chemical in various processes.
Mechanism of Action
The mechanism of action of “6-methyl-4-((1-(2-(naphthalen-1-yl)acetyl)piperidin-4-yl)oxy)-2H-pyran-2-one” would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to receptors: The compound may interact with specific receptors in biological systems, modulating their activity.
Enzyme inhibition: It could act as an inhibitor of certain enzymes, affecting metabolic pathways.
Signal transduction: The compound may influence signal transduction pathways, leading to various cellular responses.
Comparison with Similar Compounds
Similar Compounds
4-((1-(2-(naphthalen-1-yl)acetyl)piperidin-4-yl)oxy)-2H-pyran-2-one: A similar compound lacking the methyl group.
6-methyl-4-((1-(2-(phenyl)acetyl)piperidin-4-yl)oxy)-2H-pyran-2-one: A compound with a phenyl group instead of the naphthalene moiety.
Uniqueness
“6-methyl-4-((1-(2-(naphthalen-1-yl)acetyl)piperidin-4-yl)oxy)-2H-pyran-2-one” is unique due to the specific combination of functional groups and its potential for diverse applications. The presence of the naphthalene moiety may impart unique properties compared to similar compounds.
Properties
IUPAC Name |
6-methyl-4-[1-(2-naphthalen-1-ylacetyl)piperidin-4-yl]oxypyran-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c1-16-13-20(15-23(26)27-16)28-19-9-11-24(12-10-19)22(25)14-18-7-4-6-17-5-2-3-8-21(17)18/h2-8,13,15,19H,9-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWMRMANFGDSNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)CC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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